N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the phenylsulfonyl group: This step involves sulfonylation, where the pyrrole ring is treated with a sulfonyl chloride in the presence of a base.
Alkylation: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Methoxybenzamide formation: The final step involves the coupling of the pyrrole derivative with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the phenylsulfonyl group.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to target proteins, while the pyrrole ring might be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methoxybenzamide: Lacks the prop-2-en-1-yl group.
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-benzamide: Lacks the methoxy group on the benzamide moiety.
Uniqueness
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group and the prop-2-en-1-yl group distinguishes it from similar compounds, potentially leading to different interactions with biological targets or different physical properties.
Properties
Molecular Formula |
C23H24N2O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H24N2O4S/c1-5-14-25-17(3)16(2)21(30(27,28)20-12-7-6-8-13-20)22(25)24-23(26)18-10-9-11-19(15-18)29-4/h5-13,15H,1,14H2,2-4H3,(H,24,26) |
InChI Key |
QPDGIQPCCPVTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC)CC=C)C |
Origin of Product |
United States |
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